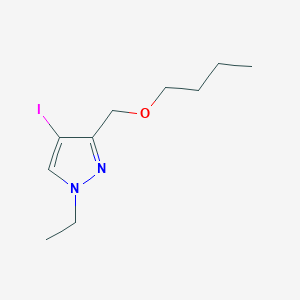
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole (BMEIP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMEIP is a pyrazole derivative that has been synthesized using different methods.
Applications De Recherche Scientifique
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has shown potential applications in scientific research, particularly in the field of cancer treatment. Studies have shown that 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole inhibits the growth of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been used as a tool to study the role of the PI3K/Akt/mTOR pathway in cancer cells.
Mécanisme D'action
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole inhibits the PI3K/Akt/mTOR pathway, which is a signaling pathway involved in cell growth, survival, and metabolism. 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole binds to the p110α subunit of PI3K, leading to its inhibition. This, in turn, inhibits the downstream signaling of Akt and mTOR, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have several biochemical and physiological effects. It inhibits the growth and survival of cancer cells by inducing apoptosis. 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has several advantages for lab experiments. It is a potent inhibitor of the PI3K/Akt/mTOR pathway, making it a valuable tool for studying this pathway. 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has also been shown to have selectivity for the p110α subunit of PI3K, making it a specific inhibitor of this subunit. However, 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole has low stability in biological systems, which can affect its effectiveness in vivo.
Orientations Futures
For the research on 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole include the development of more efficient synthesis methods and the study of 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole in combination with other cancer treatments.
Méthodes De Synthèse
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole can be synthesized using various methods, including the reaction of 1-ethyl-3-methyl-4-nitropyrazole with sodium hydride, followed by the reaction with butyl bromide and potassium iodide. Another method involves the reaction of 1-ethyl-3-methyl-4-oxypyrazole with butyl chloroformate and sodium iodide. The yield of 3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole varies depending on the method used.
Propriétés
IUPAC Name |
3-(butoxymethyl)-1-ethyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEPYPGWGQBGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1I)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-ethyl-4-iodo-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2655540.png)
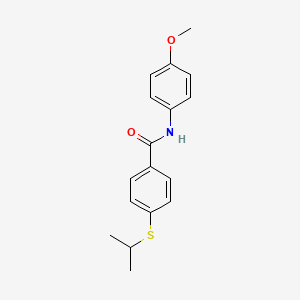


![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B2655545.png)

![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2655548.png)

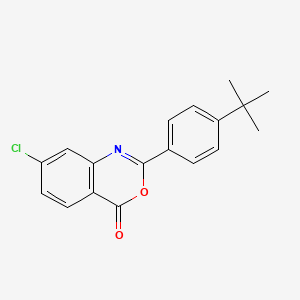
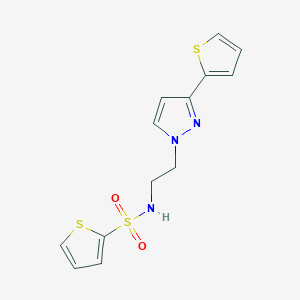
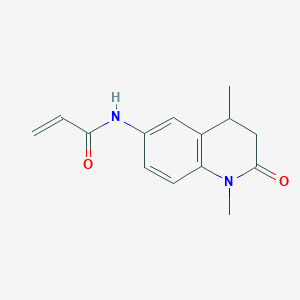
![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)
